molecular formula C6H10O2 B138973 (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol CAS No. 151765-20-7

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Cat. No. B138973
M. Wt: 114.14 g/mol
InChI Key: WBEXVFLBMXJLAO-WDSKDSINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, also known as HOMCP, is a cyclic alcohol that has gained significant attention in recent years due to its potential applications in various fields of scientific research. HOMCP is a versatile compound that can be synthesized using different methods, and its unique structure allows it to interact with various biological systems, making it an attractive candidate for drug development and other research applications.

Scientific Research Applications

Synthesis and Chemical Properties

Traceless Stereoinduction and Synthesis of Cyclopentenones Arisetti and Reiser (2015) explored the use of pseudoenantiomeric cyclopent-2-enones as building blocks for synthesizing enantiopure 4-alkyl-5-(1'-hydroxyalkyl) substituted 2-cyclopentenones. Their methodology, derived from hydroxymethylenefurane, yielded excellent selectivity and was used in the rapid synthesis of natural products and biologically active 2-cyclopentenones, like TEI-9826, guaianes, and pseudoguaianolides (Arisetti & Reiser, 2015).

Tautomeric and Conformational Analysis Belova et al. (2017) studied the tautomeric and structural properties of 5-hydroxy-2,2,6,6-tetramethyl-3-heptanone, closely related to the compound . The study, combining gas-phase electron diffraction and quantum chemical calculations, revealed the predominance of the enol tautomer with a strongly asymmetric hydrogen bond, providing insights into the tautomeric behavior of similar compounds (Belova et al., 2017).

Biological Applications and Studies

Enzyme-Catalyzed Synthesis of Carbasugar Derivatives Gümüş and Tanyeli (2010) studied the enzymatic resolution of racemic compounds related to (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, leading to the synthesis of novel carbasugar derivatives. This research highlights the biocatalytic potential of enzymes in synthesizing structurally complex molecules from simple cyclopentene derivatives (Gümüş & Tanyeli, 2010).

Enzymatic Synthesis of Biobased Polyesters Jiang et al. (2014) reported the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan, a compound structurally related to (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol, with various diacid ethyl esters. This study illustrates the potential of using enzyme catalysis for creating biobased materials, further emphasizing the relevance of such compounds in sustainable material synthesis (Jiang et al., 2014).

properties

IUPAC Name

(1S,5S)-5-(hydroxymethyl)cyclopent-2-en-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-5-2-1-3-6(5)8/h1,3,5-8H,2,4H2/t5-,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBEXVFLBMXJLAO-WDSKDSINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC(C1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C=C[C@@H]([C@@H]1CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90447086
Record name (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

CAS RN

151765-20-7
Record name (1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90447086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Reactant of Route 2
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Reactant of Route 3
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Reactant of Route 4
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Reactant of Route 5
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol
Reactant of Route 6
(1S,5S)-5-(hydroxymethyl)cyclopent-2-enol

Citations

For This Compound
1
Citations
JI Toth, L Yang, R Dahl, MD Petroski - Cell reports, 2012 - cell.com
Inhibition of NEDD8-activating enzyme (NAE) has emerged as a highly promising approach to treat cancer through the adenosine sulfamate analog MLN4924. Here, we show that …
Number of citations: 80 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.